Core Chemical Identity and Physicochemical Profile
Core Chemical Identity and Physicochemical Profile
An In-depth Technical Guide to 4-Chlorobenzylamine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of 4-Chlorobenzylamine and its hydrochloride salt (CAS Number: 42365-43-5). It is intended for researchers, chemists, and drug development professionals who utilize this versatile chemical intermediate. The guide details the compound's physicochemical properties, provides validated protocols for its synthesis and handling, explores its characteristic reactivity, and highlights its strategic application in medicinal chemistry, particularly in the development of novel kinase inhibitors. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
4-Chlorobenzylamine is a primary amine in which a benzyl group is substituted at the para-position with a chlorine atom. This substitution pattern is of significant interest in medicinal chemistry, as the chlorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic stability, while the benzylamine core provides a key scaffold for building more complex molecules. While the free base is a liquid, it is often converted to its hydrochloride salt for improved handling, stability, and aqueous solubility.
The primary identifier for 4-Chlorobenzylamine (free base) is CAS Number 104-86-9 .[1] The corresponding hydrochloride salt is registered under CAS Number 42365-43-5 .[2]
Physicochemical Data Table
The following table summarizes the key properties of 4-Chlorobenzylamine (free base), the most common form for synthetic transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 214-215 °C | |
| Density | ~1.164 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.557 - 1.561 | [4] |
| Flash Point | 90 °C | |
| Solubility | Immiscible with water | [4] |
| Purity (Typical) | ≥97.0% (by GC) | [5] |
For the hydrochloride salt (C₇H₉Cl₂N), the molecular weight is 178.06 g/mol .[2] It is typically a solid with enhanced solubility in polar solvents compared to the free base.
Synthesis and Purification Workflows
The synthesis of 4-chlorobenzylamine can be approached from several common starting materials. The choice of route often depends on scale, cost, and available equipment. Subsequently, its conversion to the hydrochloride salt is a straightforward acid-base reaction.
Workflow 1: Synthesis of 4-Chlorobenzylamine Free Base
A robust and high-yield laboratory method involves the amination of 4-chlorobenzyl chloride.[6] This process uses a high pressure and an excess of ammonia to favor the formation of the primary amine.
Caption: Synthesis workflow for 4-Chlorobenzylamine from 4-Chlorobenzyl Chloride.
Step-by-Step Protocol:
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Reactor Setup: In a 1L stainless steel autoclave, add liquid ammonia (127.5g, 7.50 mol) and potassium phosphate (159g, 0.75 mol).[6]
-
Reactant Preparation: In a separate vessel, dilute 4-chlorobenzyl chloride (120.8g, 0.75 mol) with methyl tert-butyl ether (MTBE, 198g).[6]
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Reaction: Using a high-pressure pump, slowly inject the diluted 4-chlorobenzyl chloride solution into the autoclave at a rate of approximately 5 mL/min.[6]
-
Incubation: After the addition is complete, continue stirring the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.[6]
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Workup: Depressurize the autoclave and filter the reaction mixture. Wash the resulting filter cake twice with 50 mL portions of MTBE.[6]
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Purification: Combine the filtrate and washes. Remove the MTBE under normal pressure (solvent recovery). The crude product is then purified by vacuum distillation to yield pure 4-chlorobenzylamine as a colorless liquid.[6] The final product purity is typically around 99.0% with a yield of approximately 85%.[6]
Workflow 2: Preparation of 4-Chlorobenzylamine Hydrochloride
The conversion to the hydrochloride salt is performed to create a stable, solid material that is easier to handle and often more soluble in polar and aqueous media for biological assays.
Step-by-Step Protocol:
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Dissolution: Dissolve the purified 4-chlorobenzylamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dioxane) at a concentration of 0.5-1.0 M in a flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution. Alternatively, add a commercially available solution of HCl in an anhydrous solvent (e.g., 2.0 M HCl in diethyl ether) dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt will precipitate as a white or off-white solid. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the product under vacuum to obtain pure 4-chlorobenzylamine hydrochloride.
Key Reactivity and Mechanistic Pathways
As a primary benzylic amine, 4-chlorobenzylamine is a versatile nucleophile. Its reactivity is central to its utility as a building block. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers.
Caption: Common reaction pathways for 4-Chlorobenzylamine.
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Acylation: This is one of the most common reactions, where the amine attacks an acylating agent (like an acyl chloride or anhydride) to form a stable amide bond. This is a cornerstone of peptide synthesis and the construction of many small molecule drugs.
-
Schiff Base Formation: The amine reacts with aldehydes or ketones in a reversible condensation reaction to form an imine (or Schiff base). These imines can be stable products themselves or can be subsequently reduced (reductive amination) to form secondary amines.
-
N-Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can sometimes be difficult to control, potentially leading to over-alkylation to form tertiary amines or even quaternary ammonium salts.
Application in Drug Discovery: A Kinase Inhibitor Building Block
The 4-chlorobenzyl moiety is a privileged scaffold found in numerous biologically active compounds. A key application area is in the development of kinase inhibitors for cancer therapy.[7] Kinases are enzymes that play a critical role in cell signaling pathways that control growth, proliferation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers.
A specific example is the synthesis of 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , a novel kinase inhibitor with potent antineoplastic activity.[8] This compound demonstrated high toxicity against human colon carcinoma (HCT116), cervical carcinoma (HeLa), and melanoma (SK-MEL-28) cell lines.[8] In this molecule, the 4-chlorobenzylamine fragment is attached to the nitrogen of a maleimide ring system, a core structure known to interact with kinases.[8]
Caption: Simplified signaling pathway showing the action of a kinase inhibitor.
The 4-chlorobenzyl group in MI-1 is critical for its activity. It occupies a hydrophobic pocket in the target kinase's active site, contributing to the overall binding affinity and selectivity of the molecule. The design of such inhibitors is a core task in modern drug development, and versatile building blocks like 4-chlorobenzylamine are essential tools in this process.
Analytical Characterization
To ensure quality and consistency, rigorous analytical testing is mandatory.
-
Purity Assessment (GC): The primary method for determining the purity of 4-chlorobenzylamine is Gas Chromatography (GC), often with a Flame Ionization Detector (FID). Commercial-grade material typically has a purity of ≥97.0%.[5]
-
Identity Confirmation (Spectroscopy):
-
FTIR: The infrared spectrum will show characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-Cl stretching (around 1090 cm⁻¹).
-
¹H NMR: A proton NMR spectrum will clearly show aromatic protons (around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group (around 3.8 ppm), and a broad singlet for the NH₂ protons.
-
Mass Spectrometry: GC-MS is commonly used for both identification and purity. The mass spectrum will show a molecular ion peak corresponding to its mass.[1]
-
-
HPLC Method Development: For analyzing reaction mixtures or non-volatile derivatives, a reverse-phase HPLC method is appropriate.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 or 254 nm).
-
Safety, Handling, and Storage
4-Chlorobenzylamine is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazard Classification: The compound is classified as corrosive and acutely toxic.[1]
-
Personal Protective Equipment (PPE):
-
Handling:
-
The material is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.[9]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
It is recommended to store in a dark place, at <15°C.
-
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention.
-
References
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PubChem. (n.d.). N-(4-chlorobenzylidene)-4-chlorobenzylamine. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 458443, 4-Chlorobenzylamine hydrochloride. Retrieved from [Link].
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Hvizdova, M., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. International Journal of Molecular Sciences, 23(3), 1168. Available at: [Link].
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Maguire, M. P., et al. (1994). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 37(14), 2129-2137. Available at: [Link].
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Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13364. Available at: [Link].
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Capot Chemical Co., Ltd. (2008). MSDS of 4-Chlorobenzylamine. Retrieved from [Link].
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